molecular formula C25H27F2N7O2 B10903284 N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10903284
M. Wt: 495.5 g/mol
InChI Key: MMQOWEJRVCBGMX-AMVVHIIESA-N
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Description

N’~4~-{(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-{(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
  • Introduction of the difluoromethoxyphenyl group via electrophilic aromatic substitution.
  • Formation of the ethylidene linkage through condensation reactions.
  • Final functionalization to introduce the carbohydrazide group.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~4~-{(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ethylidene linkage or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The difluoromethoxyphenyl group is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N’~4~-{(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the core structure and may have similar reactivity and applications.

    Difluoromethoxyphenyl Compounds: Compounds with this group are often explored for their biological activity.

    Carbohydrazide Derivatives: These compounds are known for their potential as intermediates in organic synthesis.

Uniqueness

N’~4~-{(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H27F2N7O2

Molecular Weight

495.5 g/mol

IUPAC Name

N-[(E)-1-[3-(difluoromethoxy)phenyl]ethylideneamino]-6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H27F2N7O2/c1-6-10-34-23-22(15(3)32-34)19(12-21(29-23)20-13-28-33(5)16(20)4)24(35)31-30-14(2)17-8-7-9-18(11-17)36-25(26)27/h7-9,11-13,25H,6,10H2,1-5H3,(H,31,35)/b30-14+

InChI Key

MMQOWEJRVCBGMX-AMVVHIIESA-N

Isomeric SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)N/N=C(\C)/C4=CC(=CC=C4)OC(F)F

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN=C(C)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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